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Compound of Interest |

2-Chloro-6-

Compound Name:
(methyithio)benzaldehyde

CAS No.: 201987-39-5

Cat. No.: B1441255

. J

Nomenclature, Synthesis, and Application in
Heterocyclic Chemistry[1]
Nomenclature and Structural Identity

The compound 2-Chloro-6-(methylthio)benzaldehyde represents a specific class of
polysubstituted aromatic aldehydes characterized by a "push-pull" electronic environment.[1]
This section deconstructs its IUPAC identity to ensure precise database indexing and
regulatory compliance.

IUPAC Derivation Logic

The systematic naming follows the hierarchy of functional groups as defined by the
International Union of Pure and Applied Chemistry (IUPAC):

e Principal Functional Group: The aldehyde group (

) takes priority over halogens and sulfides, defining the parent structure as benzaldehyde.

e Numbering: The carbon atom bonded to the aldehyde group is designated as position 1.

e Locant Assignment: The ring is numbered to give the lowest possible locants to substituents.
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o Numbering clockwise or counter-clockwise yields positions 2 and 6 for the substituents.

o Alphabetical Order: Substituents are cited alphabetically. Chloro precedes methylthio.
o Position 2: Chloro[1][2][3][4]
o Position 6: Methylthio (also referred to as methylsulfanyl)

Final Preferred IUPAC Name:2-Chloro-6-(methylthio)benzaldehyde|[1]

~hemical Identifiers[11[51[6][7]

Parameter Data

Not widely listed as a commodity chemical;
typically synthesized in situ or custom ordered.

CAS Registry Number ) i
[1] (Analog: 2-(Methylthio)benzaldehyde is

7022-45-9)
Molecular Formula
Molecular Weight 186.66 g/mol
SMILES CSclccece(Clhc1C=0
InChl Key Generated from structure

Yellow crystalline solid (typical of thio-
Appearance
benzaldehydes)

Synthesis Protocol: Regioselective [1][8]

The most robust route to 2-Chloro-6-(methylthio)benzaldehyde is the nucleophilic aromatic
substitution (

) of 2,6-dichlorobenzaldehyde.[1] This reaction exploits the electron-withdrawing nature of the
aldehyde group to activate the ortho-chlorines.[1]

Mechanistic Insight

The aldehyde group at C1 withdraws electron density via resonance ($ -M
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-1
NaSMe$) acts as the nucleophile.

o Challenge: Preventing bis-substitution (formation of 2,6-bis(methylthio)benzaldehyde).
» Solution: Kinetic control at low temperatures (

) and stoichiometric precision (1.1 equivalents of nucleophile).

Experimental Protocol

Based on methodologies adapted from Patent WO2006091858A1.
Reagents:

e 2,6-Dichlorobenzaldehyde (1.0 eq)[1]

e Sodium thiomethoxide (NaSMe) (1.1 eq)

e N,N-Dimethylformamide (DMF) [Anhydrous][1]

Step-by-Step Methodology:

o Preparation: Charge a flame-dried round-bottom flask with 2,6-dichlorobenzaldehyde (e.g.,
20 g, 114 mmol) and anhydrous DMF (200 mL). Ensure complete dissolution under an inert
nitrogen atmosphere.

o Cooling: Submerge the reaction vessel in an ice/water bath to equilibrate the internal
temperature to

o Addition: Slowly add sodium thiomethoxide (8.81 g, 125.7 mmol) portion-wise over 30
minutes.

o Critical Control Point: Rapid addition causes localized heating, increasing the risk of bis-
substitution.[1]

¢ Reaction: Allow the mixture to stir at
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for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT)
overnight. The solution will typically darken.

e Quench & Isolation: Pour the reaction mixture into 1 L of ice-cold water. A yellow precipitate
should form immediately.

e Purification:

o

Filter the solids via vacuum filtration.

[¢]

Wash the filter cake with cold water (

mL) to remove residual DMF and inorganic salts.

[e]

Dry the solid under high vacuum at

[e]

Optional: Recrystallize from ethanol/hexane if purity is

Applications in Drug Discovery[3]

2-Chloro-6-(methylthio)benzaldehyde is a high-value scaffold because it possesses three
distinct reactive sites:

o Aldehyde (C1): Susceptible to condensation (imines, hydrazones).
¢ Chlorine (C2): Available for further

or Palladium-catalyzed coupling.[1]

o Methylthio (C6): Can be oxidized to sulfoxide/sulfone (leaving groups) or demethylated to a
thiol for cyclization.

Pathway Visualization

The following diagram illustrates the synthesis of the core compound and its divergence into
bioactive heterocycles (Benzisothiazoles and Acridines).
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Figure 1: Synthetic workflow from commodity starting materials to high-value heterocyclic
pharmacophores.

Key Reaction: Benzisothiazole Formation

As referenced in antiviral research (HCV inhibitors), this aldehyde is a precursor to
benzisothiazoles.

e Mechanism: The aldehyde is converted to an oxime or imine, followed by an oxidative
closure where the sulfur (from the methylthio group) attacks the nitrogen, often requiring a
leaving group on the nitrogen or oxidative conditions to form the N-S bond.

Safety and Handling
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Hazard Class

Description

Mitigation

Acute Toxicity

Likely toxic if swallowed or
inhaled (analogous to
chlorinated benzaldehydes).[1]

Use full PPE (gloves, goggles,
respirator). Handle in a fume
hood.

Skin/Eye Irritant

Causes skin irritation and

serious eye irritation.

Immediate wash with
soap/water upon contact. Eye
wash station must be

accessible.[1]

Thio-compounds often carry a

Bleach (sodium hypochlorite)

Stench penetrating, disagreeable odor.  bath should be available to
[1] neutralize glassware/spills.
o Reacts violently with strong Store away from peroxides and
Reactivity o )
oxidizing agents. nitrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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